![molecular formula C12H10N2O3 B1481450 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile CAS No. 2098112-60-6](/img/structure/B1481450.png)
5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in recent years due to their wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Molecular Structure Analysis
The molecular structure of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is determined by its molecular formula C12H10N2O3. Further structural determination can be achieved through techniques such as multinuclear NMR spectroscopy, high accuracy mass spectral analysis, and single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemistry of oxazole derivatives is complex and intriguing, with a diversity of synthetic procedures . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Successive transformations of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, including Curtius rearrangement, led to the formation of 5-(2,5-dimethylphenyl)-1,2-oxazol-3-amine .Scientific Research Applications
Synthesis and Derivative Formation : The compound is used as a precursor in the synthesis of functionally substituted isoxazoles and oxazoles. For instance, successive transformations of a closely related compound, 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, through Curtius rearrangement led to the formation of sulfonamides and urea derivatives containing isoxazole fragments (Potkin, Petkevich, & Zalesskaya, 2009).
Anticancer Activities : Some studies have focused on the synthesis of compounds like 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, which have been evaluated for their in vitro anticancer activities. These compounds displayed growth inhibitory and cytostatic activities against various cancer cell lines, highlighting their potential use in anticancer drug development (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Role in Synthesis of Heterocyclic Compounds : The compound is instrumental in the synthesis of diverse heterocyclic structures. For example, microwave-mediated synthesis and modification of a 2-substituted-5-aminooxazole-4-carbonitrile library showed its versatility in creating compounds with distinct heterocycles attached to the central oxazole core (Spencer et al., 2012).
Chemical Transformations and Reactions : It has been used in various chemical reactions and transformations, demonstrating its versatility in organic synthesis. For instance, the reaction of 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile with alcohol in the presence of a base has been studied, showing the selectivity between addition and substitution reactions depending on various factors (Tsuzuki & Tada, 1985).
Future Directions
The future directions in the research of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile and its derivatives could involve exploring their diverse biological potential, as no such extensive review article is reported recently . The development of new synthetic approaches to substituted aminoisoxazoles and the search for convenient starting compounds for their synthesis constitute important problems .
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1,3-oxazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-15-8-3-4-10(16-2)9(5-8)11-7-14-12(6-13)17-11/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTYCIFXZJQVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN=C(O2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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